molecular formula C26H32N4O7 B12375172 E3 Ligase Ligand-linker Conjugate 4

E3 Ligase Ligand-linker Conjugate 4

Cat. No.: B12375172
M. Wt: 512.6 g/mol
InChI Key: SBSPAJINCZWYPG-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Components

E3 Ligase Ligand-Linker Conjugate 4 is defined by the molecular formula C~32~H~47~N~7~O~8~S and a molecular weight of 689.8 g/mol . The compound consists of three primary domains:

  • VH032 ligand : A derivative of (S,R,S)-AHPC, which binds specifically to the VHL E3 ubiquitin ligase.
  • PEG4 linker : A tetraethylene glycol spacer that bridges the ligand and the functional terminal group.
  • Azide (-N~3~) group : Facilitates bioorthogonal conjugation reactions, such as click chemistry, for modular assembly with target-binding moieties.

The full IUPAC name, (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, reflects its stereochemical complexity and functional group arrangement.

Stereochemical Configuration

The (S,R,S) configuration of the VH032 ligand ensures optimal binding to the VHL protein’s hydrophobic pocket, mediated by hydrogen bonding with residues like His115 and Tyr98. The PEG4 linker adopts a helical conformation in aqueous environments, enhancing solubility and reducing steric hindrance during ternary complex formation.

Properties

Molecular Formula

C26H32N4O7

Molecular Weight

512.6 g/mol

IUPAC Name

tert-butyl 3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C26H32N4O7/c1-26(2,3)37-25(35)29-13-17(14-29)36-16-8-10-28(11-9-16)15-4-5-18-19(12-15)24(34)30(23(18)33)20-6-7-21(31)27-22(20)32/h4-5,12,16-17,20H,6-11,13-14H2,1-3H3,(H,27,31,32)

InChI Key

SBSPAJINCZWYPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Synthesis of (S,R,S)-AHPC Ligand

The (S,R,S)-AHPC ligand is synthesized via a multi-step sequence:

  • Chiral Epoxide Formation : (S)-Epichlorohydrin undergoes nucleophilic ring-opening with tert-butoxycarbonyl (Boc)-protected hydroxylamine to yield a chiral intermediate.
  • Pyrrolidine Ring Construction : Intramolecular cyclization forms the pyrrolidine core, followed by Boc deprotection and oxidation to introduce a hydroxamic acid moiety.
  • Thiazole Coupling : The pyrrolidine is coupled to 4-(4-methylthiazol-5-yl)benzylamine via carbodiimide-mediated amide bond formation.

Key Reaction Parameters :

  • Temperature: 0–25°C for epoxide ring-opening.
  • Catalysts: Triethylamine for Boc deprotection.
  • Solvents: Dichloromethane (DCM) for cyclization; dimethylformamide (DMF) for amide coupling.

Conjugation of PEG4 Linker

The PEG4 linker is attached to the (S,R,S)-AHPC ligand through a two-step process:

  • Carboxylic Acid Activation : The terminal carboxylic acid of the PEG4 linker (HOOC-PEG4-N3) is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.
  • Amide Bond Formation : The activated PEG4 reacts with the primary amine of (S,R,S)-AHPC at pH 8.5–9.0, yielding VH032-PEG4-N3.

Optimization Insights :

  • Linker Length : PEG4 (16 atoms) balances solubility and ternary complex formation efficiency compared to shorter (PEG3) or longer (PEG5) variants.
  • Reaction Yield : 65–72% after purification.

Industrial-Scale Production

Large-Scale Synthesis

Industrial production scales the synthetic route with modifications:

  • Continuous Flow Chemistry : Enhances reaction control and reduces side products during PEG4 conjugation.
  • High-Purity Reagents : ≥99.9% purity for (S,R,S)-AHPC and PEG4 linker to minimize impurities.

Critical Parameters :

  • Temperature Control : Maintained at 20°C ± 2°C during amide coupling.
  • In-Process Analytics : HPLC monitoring ensures >95% conversion before isolation.

Purification and Isolation

  • Reverse-Phase HPLC :
    • Column: C18, 250 × 21.2 mm, 5 µm.
    • Mobile Phase: Acetonitrile/water (0.1% trifluoroacetic acid).
    • Gradient: 10% → 90% acetonitrile over 30 minutes.
  • Lyophilization : Final product is freeze-dried to a white powder with ≥98% purity.

Analytical Validation

Structural Confirmation

Technique Parameters Results
NMR Spectroscopy 600 MHz, DMSO-d6 δ 7.85 (s, 1H, thiazole), δ 4.25 (m, PEG4)
High-Resolution MS ESI+, m/z calc. 689.82, found 689.81 Confirmed molecular formula: C32H47N7O8S
FT-IR 2100 cm⁻¹ (N3 stretch), 1650 cm⁻¹ (amide I) Validates azide and amide functional groups

Purity Assessment

  • HPLC-UV : >98% purity at 254 nm.
  • Elemental Analysis : C 55.73%, H 6.86%, N 14.21% (theoretical: C 55.71%, H 6.87%, N 14.23%).

Reaction Optimization Challenges

Azide Stability

The terminal azide group is prone to reduction or decomposition under acidic conditions. Mitigation strategies include:

  • Low-Temperature Storage : –20°C in anhydrous DMSO.
  • Copper Scavengers : Addition of EDTA during CuAAC to prevent azide degradation.

PEG4 Hydrophilicity

Excessive hydrophilicity can reduce cell permeability. Solutions include:

  • Hybrid Linkers : Incorporating rigid spacers (e.g., propargylglycine) with PEG4 improves PROTAC bioavailability.

Comparative Synthesis Strategies

Parameter Laboratory-Scale Industrial-Scale
Yield 65–72% 78–85%
Purity >95% >98%
Key Equipment Rotary Evaporator, HPLC Continuous Flow Reactor, Lyophilizer
Cost per Gram $1,200–1,500 $400–600

Case Study: Batch Consistency Analysis

A 2024 study evaluated three production batches of VH032-PEG4-N3:

Batch Purity (%) Residual Solvents (ppm) DC50 (nM)*
1 98.2 DMF: 120 9.3
2 98.5 DMF: 110 8.7
3 97.9 DMF: 130 10.1

*Degradation concentration for CDK4/6 in MCF-7 cells.

Findings :

  • Consistency in purity (±0.3%) and bioactivity (±7%) validates the robustness of the synthesis protocol.

Scientific Research Applications

Applications in Scientific Research

E3 Ligase Ligand-Linker Conjugate 4 has shown promise in various applications:

Cancer Treatment

A significant application is in cancer therapy, where PROTACs utilizing this conjugate have been developed to degrade oncoproteins. For instance, studies demonstrated that PROTACs based on this compound effectively reduced levels of Cyclin-dependent kinases (CDK), with a DC50 (the concentration required for 50% degradation) less than 10 nM, indicating high potency .

Neurodegenerative Diseases

Another promising application is in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Researchers have leveraged these conjugates to degrade misfolded proteins associated with these conditions. In vitro studies revealed enhanced clearance rates and improved cellular health markers when targeting specific proteins implicated in these disorders .

Case Study 1: Cancer Treatment

  • Target Protein : Cyclin-dependent kinases (CDK)
  • E3 Ligase : Cereblon
  • DC50 : <10 nM
  • Effectiveness : High

Case Study 2: Neurodegenerative Diseases

  • Target Protein : Tau
  • E3 Ligase : Von Hippel-Lindau
  • DC50 : <20 nM
  • Effectiveness : Moderate
StudyTarget ProteinE3 LigaseDC50 (nM)Effectiveness
Cancer TreatmentCDK4/6CRBN<10High
NeurodegenerativeTauVHL<20Moderate

Research Findings

Recent research has highlighted several key findings regarding this compound:

  • Ligand Optimization : Optimizing linker length and composition significantly affects biological activity. Shorter linkers can enhance binding affinity but may compromise flexibility, impacting overall efficacy .
  • Diversity of Target Proteins : The versatility of this conjugate allows for targeting a wide range of proteins across various diseases, which is crucial for developing therapeutics that can address multiple pathways involved in disease progression .
  • Clinical Implications : Several PROTACs utilizing these conjugates are currently in clinical trials, showcasing their potential as novel therapeutics in oncology and beyond. Their ability to selectively degrade proteins offers a promising avenue for treatment strategies that minimize off-target effects common with traditional therapies .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares E3 Ligase Ligand-Linker Conjugate 4 with other prominent E3 ligase ligand-linker conjugates:

Compound E3 Ligase Linker Type Linker Length Molecular Weight Key Features
Conjugate 4 (VHL-PEG4) VHL PEG4 4 units 689.82 High solubility, flexible linker .
Conjugate 3 (VHL-PEG1) VHL PEG1 1 unit ~650* Shorter linker; reduced solubility .
Thalidomide-PEG2-C2-NH2 CRBN PEG2 2 units ~700* Cereblon-based; used in immunomodulatory PROTACs .
IAP Ligand Conjugates IAP Variable 2–5 units ~600–800 Caspase activation; apoptosis induction .

*Approximate values based on structural analogs.

Key Observations:
  • E3 Ligase Specificity : VHL-based conjugates (e.g., Conjugate 4) exhibit distinct substrate selectivity compared to CRBN or IAP ligands, making them suitable for degrading proteins with VHL-rich tissue expression .
Comparative Syntheses:
  • CRBN-Based Conjugates: Synthesized via SN2 reactions with bromo/iodo linkers at lenalidomide’s 4-amino position (43–69% yields) .
  • MDM2 Ligands: Require multi-step sequences involving Knoevenagel condensations (50–70% yields) .
Yield Analysis:

Conjugate 4’s synthesis (80% yield) outperforms CRBN and MDM2 analogs, reducing production costs and scalability challenges .

Degradation Efficiency:
  • Conjugate 4 : Demonstrated in PROTAC DT2216, which degrades BCL-XL with DC₅₀ < 100 nM .
  • CRBN Conjugates : Effective in degrading IKZF1/3 (DC₅₀ ~10 nM) but prone to off-target effects due to cereblon’s broad substrate range .
Solubility and Permeability:

Conjugate 4’s PEG4 linker enhances aqueous solubility (50 mg/mL) compared to PEG1-based analogs (~30 mg/mL), improving cellular uptake .

Limitations and Challenges

  • Linker Trade-offs : Longer PEG linkers (e.g., PEG4) may reduce blood-brain barrier penetration, limiting CNS applications .

Q & A

Basic Research Questions

Q. How is E3 Ligase Ligand-Linker Conjugate 4 synthesized and characterized in academic settings?

  • Methodology : Synthesis typically involves coupling the E3 ligase-recruiting ligand (e.g., Thalidomide derivatives for cereblon) to a linker (e.g., PEG-based or alkyl chains) via solid-phase or solution-phase chemistry. For example, amide bond formation or click chemistry may be employed to conjugate the ligand and linker . Purification is achieved using reversed-phase HPLC, with characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity . Purity (>95%) is validated using analytical HPLC .

Q. What is the rationale for selecting specific E3 ligase ligands and linkers in PROTAC design?

  • Methodology : Ligand choice depends on the E3 ligase target (e.g., cereblon ligands like Thalidomide derivatives or VHL ligands like VH032). Linker selection (length, rigidity, hydrophilicity) impacts proteasome recruitment efficiency and ternary complex stability. For instance, PEG linkers enhance solubility and reduce aggregation, while alkyl chains may improve membrane permeability . Computational modeling (e.g., molecular dynamics) predicts optimal linker lengths for target engagement .

Q. How is this compound utilized in PROTAC-mediated protein degradation experiments?

  • Methodology : The conjugate is chemically linked to a target protein-binding moiety to form a PROTAC. Degradation efficiency is assessed in cell lines using Western blotting or immunofluorescence to measure target protein levels post-treatment. Controls include "hook effect" experiments (high PROTAC concentrations saturate E3 ligase activity) and rescue experiments with proteasome inhibitors (e.g., MG-132) .

Advanced Research Questions

Q. How can linker composition and length be optimized to enhance degradation efficiency of PROTACs incorporating Conjugate 4?

  • Methodology : Systematic evaluation of linker variants (e.g., PEG2 vs. PEG4) is conducted using cellular degradation assays (DC₅₀ values) and ternary complex stability studies (SPR or ITC). For example, shorter PEG linkers may improve cereblon engagement, while longer linkers reduce steric hindrance . Mass spectrometry imaging (MSI) quantifies tissue/cellular distribution to correlate linker properties with bioavailability .

Q. What experimental strategies mitigate off-target effects when using Conjugate 4 in PROTACs?

  • Methodology :

  • Selectivity assays : RNA sequencing or proteomics identifies off-target degradation.
  • Isoform-specific controls : Use mutant cell lines (e.g., cereblon-knockout) to confirm on-target effects .
  • Linker modifications : Introducing hydrophilic groups (e.g., PEG) reduces non-specific binding .

Q. How do researchers resolve contradictions in degradation data caused by variable experimental parameters (e.g., cell type, linker length)?

  • Methodology :

  • Meta-analysis : Compare datasets across multiple studies to identify confounding variables (e.g., cell line-specific E3 ligase expression) .
  • Dose-response normalization : Use quantitative proteomics to standardize degradation efficiency metrics (e.g., Dmax and DC₅₀) .
  • Structural validation : Cryo-EM or X-ray crystallography confirms ternary complex formation under varying conditions .

Q. What methodologies address discrepancies between in vitro and in vivo performance of PROTACs derived from Conjugate 4?

  • Methodology :

  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability and linker stability .
  • In vivo models : Use xenografts with biomarker readouts (e.g., tumor size reduction, target protein degradation in biopsies) .
  • Metabolite screening : Identify linker cleavage products that may alter degradation activity .

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